Homohistidine
Overview
Description
Synthesis Analysis
The synthesis of homohistidine involves complex biochemical processes. A notable method includes starting from L-glutamic acid, leading to L-homohistidine through a ten-stage synthesis with only six intermediates required for isolation. This method demonstrates the intricate steps needed to produce homohistidine, emphasizing the precision in the synthesis of amino acid analogs (Bloemhoff & Kerling, 2010). Another approach modified the original synthesis by employing formamidine acetate for imidazole ring formation, significantly enhancing yield and shortening the synthetic pathway (Altman et al., 1989).
Molecular Structure Analysis
The molecular structure of homohistidine and related compounds reveals insights into their chemical behavior and interaction potentials. For instance, the study of homopolypeptides, including polyhistidine, through NEXAFS spectroscopy at all relevant absorption edges, provides a comparative analysis of spectral features. This analysis suggests assignments for the spectral features related to nitrogen and oxygen atoms constituting the peptide bond, offering a deeper understanding of the molecular structure (Zubavichus et al., 2007).
Chemical Reactions and Properties
Homohistidine participates in various chemical reactions, highlighting its versatile properties. The study of its incorporation into proteins, for example, sheds light on the unique role histidine plays in protein stability and function, suggesting that homohistidine can serve as a valuable tool for probing protein structure and dynamics (Eichler et al., 2005).
Physical Properties Analysis
The physical properties of homohistidine, including its solubility, crystallization behavior, and interaction with metals, are critical for its applications in biochemistry and materials science. Studies focusing on the synthesis and characterization of complexes, such as those with silver(I) and histidine, reveal the potential antibacterial and antifungal activities of these compounds, emphasizing the importance of understanding the physical properties of homohistidine and its derivatives (Nomiya et al., 2000).
Chemical Properties Analysis
The chemical properties of homohistidine, including its reactivity and interaction with other molecules, are pivotal for its functional analysis. The coordination chemistry and molecular structure of copper(II) histidine complexes in aqueous solutions, for example, provide a comprehensive understanding of the relative abundance of different complexes and the mechanism driving the coordination and complex formation, further elucidating the chemical properties of homohistidine (Mesu et al., 2006).
Scientific Research Applications
Recombinant Protein Synthesis : Homohistidine clusters in peptides are useful for synthesizing recombinant proteins combined with metal-binding peptides. This method has been applied to proteins like streptavidin, proinsulin, and calcitonin (Efimov et al., 1995).
Neurochemistry Studies : L-histidine administration in mice increased whole brain levels of histamine. This finding is significant for understanding brain chemistry and the role of amino acids in neurobiological processes (Taylor & Snyder, 1972).
Biological Research Applications : Improved methods for synthesizing Boc-homohistidine have led to high yields of this compound, which is significant in various biological research applications (van Batenburg & Kerling, 2009).
Protein Purification : The His-tag method, involving histidine-rich sequences, is widely used for purifying proteins to near homogeneity. This technique is particularly valuable in high-throughput screening programs and the development of clinical-grade materials (Müller et al., 1998).
Protein Structure and Function Studies : Fluorohistidine incorporation into proteins can help probe their structure and function, especially in pH-dependent processes (Eichler et al., 2005).
Immobilized Metal Affinity Chromatography (IMAC) : Homohistidine and its derivatives are used in IMAC as molecular 'anchors' that bind to metal ions, such as nickel, for protein purification and analysis (Rowińska-Żyrek et al., 2013).
Enzymatic Research : In enzymology, replacing histidine with homohistidine in specific enzymes can help understand their catalytic properties, as seen in the study of ribonuclease S' (Hoes et al., 1977).
properties
IUPAC Name |
2-amino-4-(1H-imidazol-5-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c8-6(7(11)12)2-1-5-3-9-4-10-5/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSECZMWQBBVGEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399985 | |
Record name | (+/-)-Homohistidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-Homohistidine | |
CAS RN |
5817-77-6 | |
Record name | (+/-)-Homohistidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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